

Dasatinib N-oxide: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835

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Introduction

Dasatinib N-oxide is a primary and pharmacologically active metabolite of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2][3] Approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), Dasatinib undergoes extensive metabolism in humans.[3][4] **Dasatinib N-oxide**, also identified as metabolite M5, is formed through oxidation and is a significant component in the biotransformation of the parent drug.[3][5] It is also considered a potential impurity in commercial preparations of Dasatinib.[6][7][8][9] This document provides a detailed technical overview of **Dasatinib N-oxide**, including its chemical properties, metabolic pathway, and relevant experimental methodologies.

Chemical Identity and Properties

Dasatinib N-oxide is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring of the parent Dasatinib molecule.[9][10]

Chemical Structure:

- IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[7]

- CAS Number: 910297-52-8[1][6][7][8][11]
- Molecular Formula: C₂₂H₂₆ClN₇O₃S[6][8][11]
- Synonyms: Dasatinib M5, Dasatinib Related Compound A[1][12][13]

The key physicochemical and analytical properties of **Dasatinib N-oxide** are summarized in the table below.

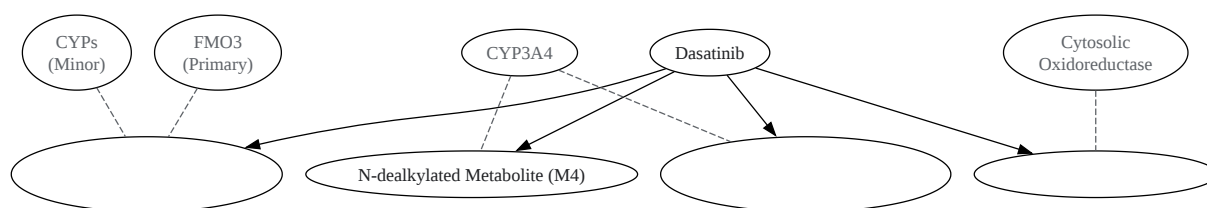
Property	Value	Reference(s)
Molecular Weight	504.00 g/mol	[1][6][7][11]
Appearance	Crystalline solid	[6]
Purity	≥95% to >98% (HPLC)	[6][8]
Solubility	Soluble in DMSO.[6][8] In Vitro: 8.33 mg/mL (16.53 mM) in DMSO.[8] It exhibits low, pH-dependent solubility in aqueous solutions.[9][14]	[6][8][9][14]
UV Maximum (λ _{max})	218, 230, 321 nm	[6]
Elemental Analysis	C: 52.43%; H: 5.20%; Cl: 7.03%; N: 19.45%; O: 9.52%; S: 6.36%	[7]
SMILES	<chem>Cc1cccc(Cl)c1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CC--INVALID-LINK--(CCO)CC4)s2</chem>	[11]
InChI Key	UEFNEEZCTQCRAW-UHFFFAOYSA-N	[7][12]

Metabolism and Signaling Pathways

Dasatinib is extensively metabolized in the liver, leading to several metabolites.[4][5] The formation of **Dasatinib N-oxide** (M5) is a key pathway, primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3), with minor contributions from various Cytochrome P450 (CYP)

enzymes.[5][10] Other significant metabolic transformations of Dasatinib include N-dealkylation (forming M4) and hydroxylation (forming M20 and M24), which are predominantly mediated by CYP3A4.[5][10] While pharmacologically active, studies suggest that **Dasatinib N-oxide** and other metabolites are not expected to contribute significantly to the overall in vivo efficacy of the drug at therapeutic doses.[3]

The following diagram illustrates the primary metabolic pathways of Dasatinib.



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Caption: Primary metabolic pathways of Dasatinib.

Experimental Protocols

Analysis of Dasatinib and Impurities (Including N-oxide)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the quantification of Dasatinib and its related impurities.[9]

- Objective: To separate and quantify Dasatinib and **Dasatinib N-oxide**.
- Instrumentation: RP-HPLC system with a UV detector.
- Column: Waters XTerra MS C18, (250 × 4.6 mm, 5 μm).[9]
- Mobile Phase:
 - Channel A: Phosphate Buffer.[9]

- Channel B: Methanol and Acetonitrile (10:90 v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 40°C.[9]
- Detection Wavelength: 265 nm.[9]
- Diluent Optimization: The choice of diluent is critical as the piperazine ring in Dasatinib is susceptible to oxidation, forming the N-oxide impurity.[9][14] This reaction can be induced by the micro-oxidic properties of certain solvents. Investigative studies are necessary to select a diluent that minimizes the in-process generation of **Dasatinib N-oxide**. [9][14]

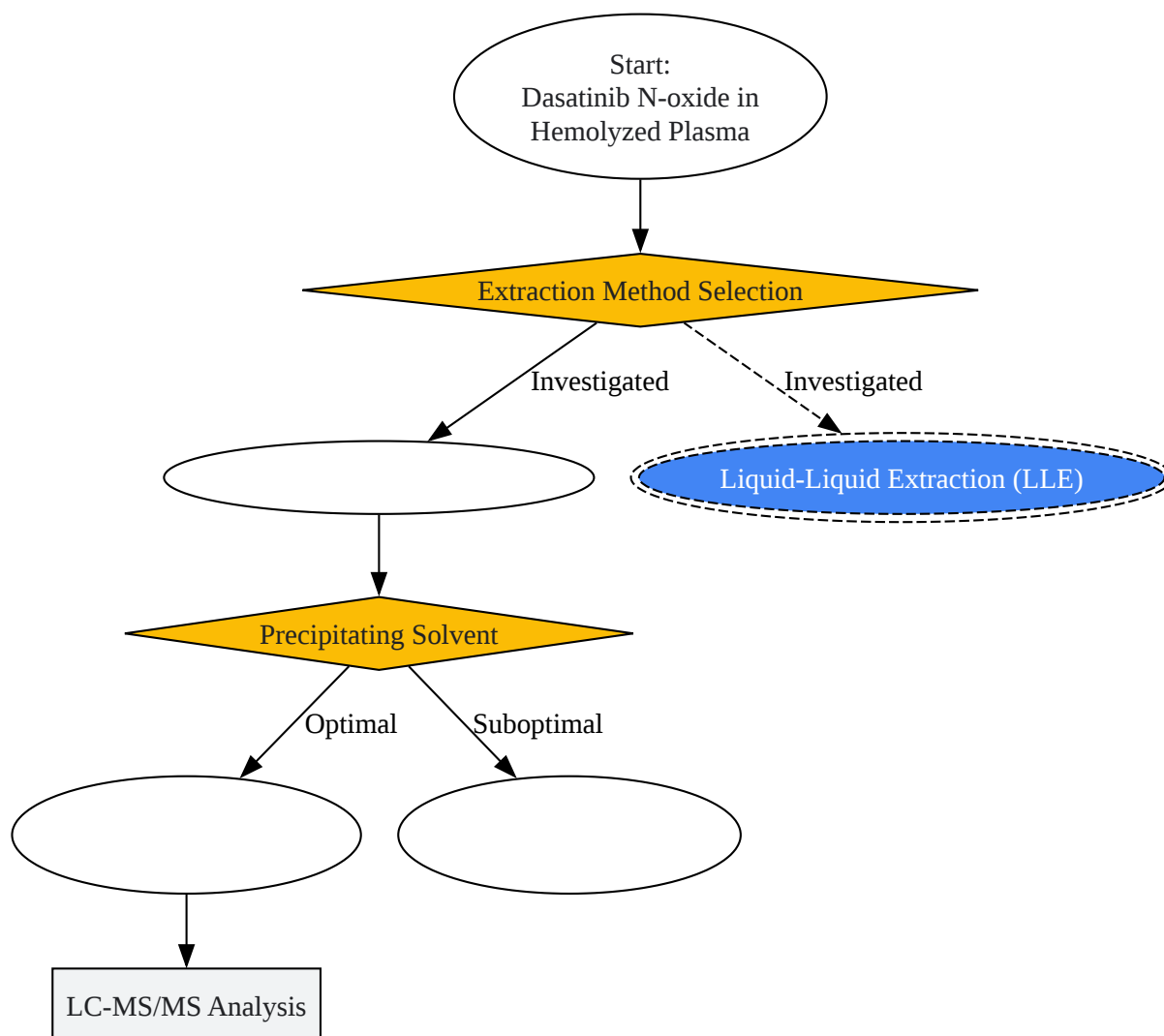
Sample Preparation from Hemolyzed Plasma

Dasatinib N-oxide can be unstable in hemolyzed plasma, converting back to the parent drug. The following protocol outlines a strategy to minimize this conversion during sample processing.

- Objective: To extract **Dasatinib N-oxide** from hemolyzed plasma while preventing its degradation.
- Matrix: Human plasma (hemolyzed and non-hemolyzed).[15]
- Extraction Method: Protein Precipitation.[15]
- Procedure:
 - Prepare samples of **Dasatinib N-oxide** in the plasma matrix.
 - Add acetonitrile (ACN) as the precipitating solvent. Note: Acetonitrile was found to be superior to methanol (MeOH) in preventing the conversion of N-oxides back to their parent compounds in hemolyzed plasma.[15]
 - Vortex the samples to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples to pellet the precipitated proteins.

- Collect the supernatant for subsequent analysis by LC-MS/MS.[15]

The workflow for optimizing sample extraction is depicted below.



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Caption: Sample preparation workflow to minimize N-oxide conversion.

Conclusion

Dasatinib N-oxide is a key metabolite in the biotransformation of Dasatinib. A thorough understanding of its chemical properties, formation pathways, and analytical behavior is essential for researchers in drug metabolism, pharmacokinetics, and analytical development. The provided data and protocols offer a comprehensive resource for professionals working with Dasatinib and its metabolites, ensuring accurate quantification and characterization in both research and clinical settings.

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References

- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Dasatinib N-oxide | 910297-52-8 | MOLNOVA [molnova.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib N-Oxide | TRC-D193610-50MG | LGC Standards [lgcstandards.com]
- 12. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C22H26ClN7O3S | CID 11854535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]

- 14. Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altasciences.com [altasciences.com]
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